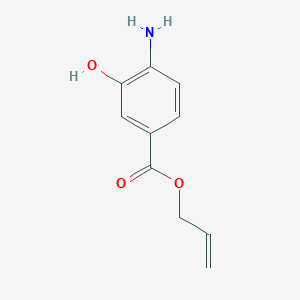![molecular formula C22H26O4Zn B13750569 Zinc bis[butylbenzoate] CAS No. 56507-10-9](/img/structure/B13750569.png)
Zinc bis[butylbenzoate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis[butylbenzoate]: is an organozinc compound with the chemical formula ( \text{Zn(C}{11}\text{H}{13}\text{O}_2)_2 ) It is a coordination complex where zinc is bonded to two butylbenzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc bis[butylbenzoate] can be synthesized through the reaction of zinc oxide or zinc acetate with butylbenzoic acid in the presence of a suitable solvent such as toluene or xylene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{ZnO} + 2 \text{C}{11}\text{H}{13}\text{O}2\text{H} \rightarrow \text{Zn(C}{11}\text{H}_{13}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of zinc bis[butylbenzoate] may involve a continuous flow process where zinc oxide and butylbenzoic acid are fed into a reactor. The reaction is carried out at elevated temperatures, and the product is continuously removed and purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zinc bis[butylbenzoate] can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of zinc oxide and other oxidation products of butylbenzoate.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Zinc bis[butylbenzoate] can participate in substitution reactions where the butylbenzoate ligands are replaced by other ligands. This can be achieved using various reagents such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Ligands like triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Zinc oxide and oxidized butylbenzoate derivatives.
Reduction: Reduced forms of butylbenzoate.
Substitution: New zinc complexes with different ligands.
Scientific Research Applications
Chemistry: Zinc bis[butylbenzoate] is used as a precursor in the synthesis of zinc-based metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and drug delivery due to their porous structures.
Biology: In biological research, zinc bis[butylbenzoate] is studied for its potential as a zinc source in various biochemical assays. Zinc is an essential trace element involved in numerous enzymatic processes.
Medicine: The compound’s potential in drug delivery systems is being explored, particularly in the context of zinc’s role in enzyme function and cellular processes.
Industry: Zinc bis[butylbenzoate] is used in the production of specialty coatings and as a catalyst in polymerization reactions. Its role in improving the thermal stability and mechanical properties of polymers is of particular interest.
Mechanism of Action
The mechanism by which zinc bis[butylbenzoate] exerts its effects is primarily through the release of zinc ions. These ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The butylbenzoate ligands may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Zinc bis[acetate]: Another zinc coordination complex with acetate ligands.
Zinc bis[benzoate]: Similar to zinc bis[butylbenzoate] but with benzoate ligands instead of butylbenzoate.
Zinc bis[ethylhexanoate]: A zinc complex with ethylhexanoate ligands.
Uniqueness: Zinc bis[butylbenzoate] is unique due to the presence of butylbenzoate ligands, which provide distinct steric and electronic properties compared to other zinc carboxylates. This can influence its reactivity and applications, particularly in the context of catalysis and material science.
Properties
CAS No. |
56507-10-9 |
|---|---|
Molecular Formula |
C22H26O4Zn |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
zinc;2-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-2-3-6-9-7-4-5-8-10(9)11(12)13;/h2*4-5,7-8H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
YCJZPPOCCOJUGU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=CC=CC=C1C(=O)[O-].CCCCC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


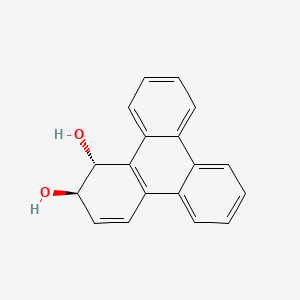
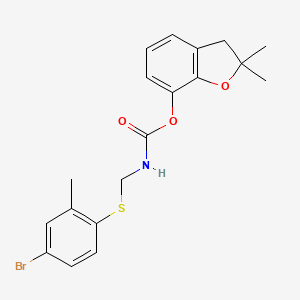
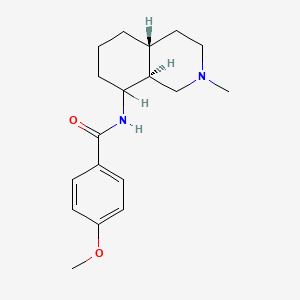

![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
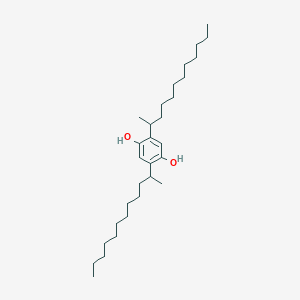
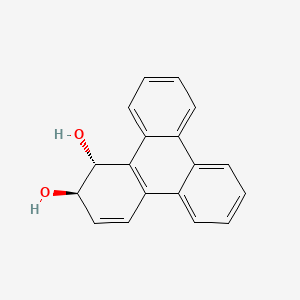
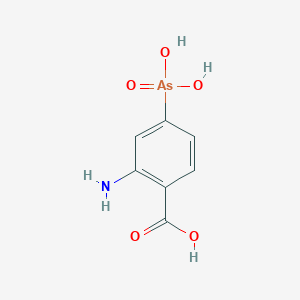
![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)
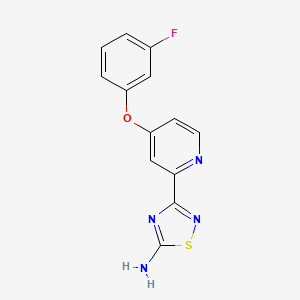
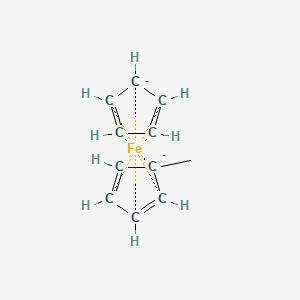
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
